![molecular formula C17H12F3NO B2510883 4-Methyl-2-[3-(trifluoromethyl)phenoxy]quinoline CAS No. 338749-97-6](/img/structure/B2510883.png)
4-Methyl-2-[3-(trifluoromethyl)phenoxy]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Methyl-2-[3-(trifluoromethyl)phenoxy]quinoline” is an organic compound that contains a trifluoromethyl group and a quinoline structure . The trifluoromethyl group is a functional group that has the formula -CF3 . The naming of this group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which are structurally similar to the compound , involves the use of various methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “4-Methyl-2-[3-(trifluoromethyl)phenoxy]quinoline” consists of a quinoline ring with a trifluoromethyl group and a methyl group attached . The trifluoromethyl group is attached to the quinoline ring via an oxygen atom .Chemical Reactions Analysis
The chemical reactions involving trifluoromethylpyridines, which are structurally similar to the compound , have been studied extensively . These reactions often involve the introduction of the trifluoromethyl group into other molecules .Aplicaciones Científicas De Investigación
- Travoprost is an FDA-approved prostaglandin F receptor agonist used to treat glaucoma in adults . It effectively reduces intraocular pressure by enhancing aqueous humor outflow, thereby preventing optic nerve damage.
- Researchers have explored derivatives of 4-Methyl-2-[3-(trifluoromethyl)phenoxy]quinoline as intermediates for novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) in HIV treatment . These compounds show promise in inhibiting viral replication.
- Some derivatives of this quinoline exhibit good fungicidal activity against pathogens like Rhizoctonia solani and Botrytis cinerea . These findings suggest potential applications in agriculture and crop protection.
- Certain derivatives have demonstrated moderate herbicidal activity against the roots of plants such as rape and barnyard grass . This property could be harnessed for weed control in agriculture.
- Researchers have designed novel compounds based on the structure of 4-Methyl-2-[3-(trifluoromethyl)phenoxy]quinoline for various pharmacological purposes. In silico structure-guided optimization has led to the development of potential drug candidates .
Glaucoma Treatment
Anti-HIV Research
Fungicidal Properties
Herbicidal Activity
Drug Synthesis and Optimization
Mecanismo De Acción
Target of Action
Similar compounds have been found to target peripheral sensory trigeminal nerves . These nerves are known to produce a neurotransmitter, a calcitonin gene-related peptide (CGRP) receptor antagonist .
Mode of Action
Based on the information available, it can be inferred that the compound might interact with its targets, possibly leading to changes in the production of certain neurotransmitters .
Biochemical Pathways
Similar compounds have been found to affect the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
Some compounds with similar structures have shown good fungicidal activities against rhizoctonia solani and botrytis cinereapers .
Action Environment
It’s worth noting that the success of similar compounds in the suzuki–miyaura (sm) cross-coupling reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Propiedades
IUPAC Name |
4-methyl-2-[3-(trifluoromethyl)phenoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NO/c1-11-9-16(21-15-8-3-2-7-14(11)15)22-13-6-4-5-12(10-13)17(18,19)20/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFHMWLLNVUUQNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)OC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-[3-(trifluoromethyl)phenoxy]quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-benzyl-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2510800.png)
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide](/img/structure/B2510803.png)
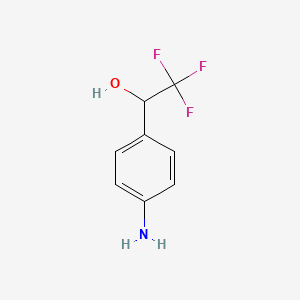

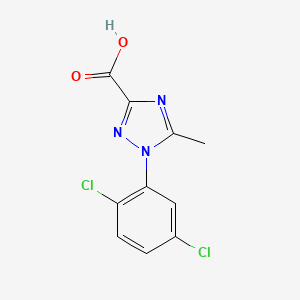
![6-{[4-(Prop-2-yn-1-yl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B2510810.png)
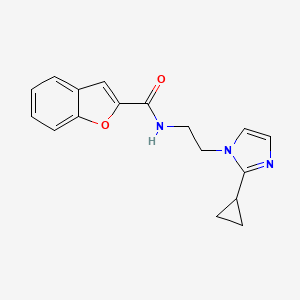
![1-[3-(Azepan-1-ylsulfonyl)-4-methylphenyl]-3-(1-cyclohexylpyrazol-3-yl)urea](/img/structure/B2510813.png)

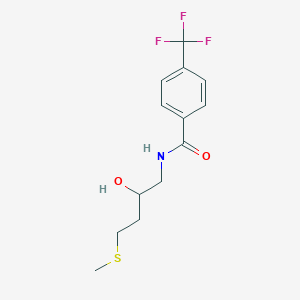
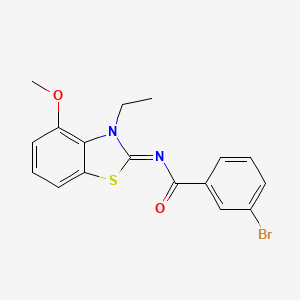
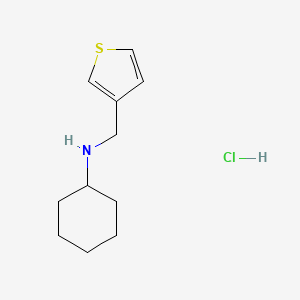

![(2-Ethylbutyl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine dihydrochloride](/img/structure/B2510823.png)